molecular formula C17H21N5O2S B2542903 (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 898417-84-0

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2542903
CAS No.: 898417-84-0
M. Wt: 359.45
InChI Key: XBZUJJTVRRKSIC-UHFFFAOYSA-N
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Description

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: . This compound features a morpholine ring, a piperazine ring, and a thiophene moiety, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the formation of the morpholine and piperazine rings. The thiophene moiety is then added through a subsequent reaction step, often involving a Friedel-Crafts acylation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up to ensure high yield and purity. This involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to enhance the efficiency of each step. Continuous flow chemistry and other advanced techniques may be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to form derivatives with different functional groups.

  • Substitution: : The morpholine and piperazine rings can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions, often under acidic or basic conditions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Alcohols, amines, and other reduced derivatives.

  • Substitution: : Various substituted morpholines and piperazines.

Scientific Research Applications

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been investigated for its antimicrobial and anti-inflammatory properties.

  • Medicine: : Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

  • Industry: : Its unique chemical structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membranes. In anti-inflammatory applications, it may modulate signaling pathways involved in inflammation.

Comparison with Similar Compounds

(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)(thiophen-2-yl)methanone: can be compared to other similar compounds, such as morpholinopyrimidines and piperazine derivatives . While these compounds share structural similarities, This compound is unique in its combination of morpholine, piperazine, and thiophene moieties, which contribute to its distinct biological activities and applications.

List of Similar Compounds

  • Morpholinopyrimidines

  • Piperazine derivatives

  • Thiophene-based compounds

  • Fused heterocyclic compounds

Properties

IUPAC Name

[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2S/c23-17(14-2-1-13-25-14)22-7-5-20(6-8-22)15-3-4-16(19-18-15)21-9-11-24-12-10-21/h1-4,13H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZUJJTVRRKSIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3CCOCC3)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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